molecular formula C30H52O2 B030752 (3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 256445-68-8

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No. B030752
M. Wt: 444.7 g/mol
InChI Key: LJJLFLNKMQSUFO-MPQWDPDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to a class of chemicals that are structurally complex and have significant relevance in organic chemistry due to their unique properties and potential applications. The compound’s structure indicates it is a steroid derivative, which suggests it has a four-ring core structure typical of steroids, with various functional groups that influence its physical and chemical behavior.

Synthesis Analysis

The synthesis of structurally complex molecules like this one often involves multi-step chemical processes. Techniques such as the Diels-Alder reaction, Wittig olefination, and aromatization are common in constructing the steroid core and introducing functional groups at specific positions. For example, the synthesis of similar compounds involves stepwise construction of the cyclopenta[a]phenanthren ring system and functionalization to introduce oxygen-containing groups (Coombs, 1966; Nicolaides et al., 1994).

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes several stereocenters, indicating chiral centers at positions 3, 7, 8, 9, 10, 13, 14, and 17. This chirality plays a crucial role in the compound's interactions with biological molecules. Crystallographic studies, similar to those conducted on related compounds, reveal that the molecule's three-dimensional conformation is crucial for understanding its reactivity and physical properties (Ketuly et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups and the steroid core. For example, the presence of a methoxy group and a ketone could facilitate reactions such as nucleophilic addition or oxidation. Similar compounds have been synthesized and studied to understand their potential carcinogenicity and reactivity, shedding light on how different substitutions affect the molecule's behavior (Coombs et al., 1983).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, depend on the molecular structure and the nature of substituents. Investigations into related compounds have shown that slight modifications in the structure can significantly impact these properties, influencing their stability and solubility (Zhou et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are determined by the functional groups present in the molecule. Studies on similar compounds have explored their reactivity, highlighting the importance of the methoxy and ethyl groups in determining the compound's chemical behavior and interactions with other molecules (Laali et al., 2000).

Scientific Research Applications

Structural Analysis and Chemical Properties

  • The compound demonstrates a typical steroid shape, with significant variation in the relative orientations of peripheral groups, as evidenced in the crystallographic study of related compounds (Ketuly et al., 2010).
  • Another study highlighted the importance of understanding the molecular structure for potential drug applications, as seen in a study of prednisolone acetate, a compound with a similar systematic name (Shahid et al., 2017).

Potential Therapeutic Applications

  • Research on similar steroidal compounds has indicated their potential use in the development of therapeutic agents. For instance, studies on androsterone derivatives have shown their role as inhibitors of androgen biosynthesis, which could be relevant for compounds with similar structures (Djigoué et al., 2012).
  • Compounds resembling the given chemical structure have been used to synthesize liver X receptor agonists, highlighting their potential application in regulating cholesterol metabolism (Ching, 2013).

Antimicrobial Activity

  • The chemical structure of interest shares similarities with compounds that have shown antimicrobial activity. A study on derivatives of sodium deoxycholate indicated antimicrobial and antitumor properties, which could be relevant for the given compound (Shaheen et al., 2014).

Pharmacokinetics and Drug Development

  • A study focusing on computer-aided screening of herbal therapeutics against MRSA infections mentioned a compound with a similar systematic name. The study emphasized the significance of computational approaches in drug development and the assessment of drug-like properties of herbal compounds (Skariyachan et al., 2011).

properties

IUPAC Name

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O2/c1-8-21(19(2)3)10-9-20(4)24-11-12-25-28-26(14-16-30(24,25)6)29(5)15-13-23(31)17-22(29)18-27(28)32-7/h18-21,23-28,31H,8-17H2,1-7H3/t20-,21-,23+,24-,25+,26+,27-,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJLFLNKMQSUFO-MPQWDPDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)OC)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)OC)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 10837035

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 2
(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 3
(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 4
(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 5
(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 6
(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

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